molecular formula C23H19F2N3O4S B2693329 N-(3,5-difluorophenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252824-54-6

N-(3,5-difluorophenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2693329
CAS RN: 1252824-54-6
M. Wt: 471.48
InChI Key: WQVLNWZCOSERGP-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C23H19F2N3O4S and its molecular weight is 471.48. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the series of phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities with the compound , have been explored for their selective ligand properties of the translocator protein (18 kDa). This research involved the development of DPA-714, a compound designed for labeling with fluorine-18, enabling in vivo imaging using positron emission tomography (PET). This application is crucial for advancing neurological disease research, providing insights into the brain's microglial activation in various conditions (Dollé et al., 2008).

Synthesis of Heterocyclic Compounds with Therapeutic Potentials

Research on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, such as benzodifuranyl and thiazolopyrimidines, indicates a broader interest in creating compounds with potential anti-inflammatory and analgesic properties. These efforts highlight the exploration of novel chemistries for drug development, emphasizing the synthesis of compounds that could serve as COX inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Anticancer Applications

Another area of interest is the design and synthesis of acetamide derivatives for anticancer applications. Compounds such as 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been tested against cancer cell lines, showing potential as new anticancer agents. This research suggests the utility of thieno[3,2-d]pyrimidine structures in developing therapies targeting specific cancer types, offering a pathway for the compound to be explored for similar applications (Al-Sanea et al., 2020).

Synthetic Methodologies for Heterocyclic Systems

The exploration of synthetic methodologies, such as those leading to 3,3-difluoroazetidinones from difluoro(trimethylsilyl)acetamides, reflects the ongoing interest in developing efficient synthetic routes for complex heterocyclic systems. This type of research is foundational for pharmaceutical development, providing the means to produce novel compounds with potential biological activities efficiently (Bordeau et al., 2006).

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O4S/c1-2-32-18-5-3-14(4-6-18)12-28-22(30)21-19(7-8-33-21)27(23(28)31)13-20(29)26-17-10-15(24)9-16(25)11-17/h3-11,21H,2,12-13H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIOYKQBIQRFJH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC(=O)NC4=CC(=CC(=C4)F)F)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

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